molecular formula C25H31ClN2O7 B609204 Moexiprilat hydrochloride CAS No. 82586-57-0

Moexiprilat hydrochloride

Numéro de catalogue B609204
Numéro CAS: 82586-57-0
Poids moléculaire: 506.98
Clé InChI: ZVLZMESUJYRKKI-ZAFWUOJLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Moexiprilat hydrochloride is the active metabolite of the prodrug Moexipril . It is a non-sulfhydryl containing precursor of the active angiotensin-converting enzyme (ACE) inhibitor . It is used to treat high blood pressure (hypertension) by relaxing blood vessels, causing them to widen .


Synthesis Analysis

Moexipril is a prodrug that is hydrolyzed after oral administration to form the active metabolite, moexiprilat . The formation of moexiprilat is caused by the hydrolysis of an ethyl ester group .


Molecular Structure Analysis

The molecular formula of Moexiprilat hydrochloride is C25H30N2O7.ClH . It has a molecular weight of 506.9758 . The structure of Moexiprilat is a small molecule .


Chemical Reactions Analysis

Moexipril is a prodrug for moexiprilat, which inhibits ACE in humans and animals . The mechanism through which moexiprilat lowers blood pressure is believed to be primarily inhibition of ACE activity .


Physical And Chemical Properties Analysis

Moexipril hydrochloride shows improved bioavailability compared to moexiprilat, most likely because esterification reduces the charge of the molecule and the pKa of its amine group (pKa Moexprilat = 7.7; pKa Moexipril = 5.4) . The boiling point of Moexiprilat hydrochloride is 709.3ºC at 760 mmHg, and its melting point is 141-161ºC .

Applications De Recherche Scientifique

Pharmacodynamics and Bioavailability

  • Moexiprilat is an ACE inhibitor known for lowering blood pressure. Its prodrug, Moexipril hydrochloride, exhibits improved bioavailability compared to Moexiprilat, likely due to esterification reducing the molecule's charge and the pKa of its amine group (Liederer, 2007).

Antihypertensive Activity

  • Moexiprilat has been extensively studied for its antihypertensive activity, particularly through its action as an angiotensin-converting enzyme (ACE) inhibitor. It's been shown to effectively reduce blood pressure in patients with essential hypertension, including the elderly and postmenopausal women (Brogden & Wiseman, 1998).

Metabolic Pathway

  • The metabolism of Moexipril to Moexiprilat has been studied, revealing that Moexipril is converted to Moexiprilat by hydrolysis of an ethyl ester group. This metabolic conversion is vital for the pharmacological effect of Moexipril (Kalasz et al., 2007).

Pharmacokinetic Characteristics

  • Studies indicate that Moexiprilat has a biphasic elimination phase with an extended duration of action due to its long terminal pharmacokinetic half-life. This results in persistent ACE inhibition, which is crucial for its therapeutic effects (Cawello et al., 2002).

Drug-Excipient Compatibility

  • Research on drug-excipient incompatibility of Moexipril Hydrochloride indicates that moisture and basic agents are dominant destabilizing factors in dry powder mixtures. However, in wet granulations, basic agents were found to suppress drug degradation even in the presence of moisture (Gu et al., 1990).

Electrophysiological Analysis

  • Differential pulse voltammetric method development for determining Moexipril hydrochloride shows a well-defined irreversible oxidation peak, indicating its potential for detailed electrophysiological analysis (Attia, 2010).

Safety And Hazards

Moexiprilat hydrochloride can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . When used in pregnancy during the second and third trimesters, ACE inhibitors like Moexiprilat hydrochloride can cause injury and even death to the developing fetus .

Propriétés

IUPAC Name

(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O7.ClH/c1-15(26-19(24(29)30)10-9-16-7-5-4-6-8-16)23(28)27-14-18-13-22(34-3)21(33-2)12-17(18)11-20(27)25(31)32;/h4-8,12-13,15,19-20,26H,9-11,14H2,1-3H3,(H,29,30)(H,31,32);1H/t15-,19-,20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLZMESUJYRKKI-ZAFWUOJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2=CC(=C(C=C2CC1C(=O)O)OC)OC)NC(CCC3=CC=CC=C3)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CC2=CC(=C(C=C2C[C@H]1C(=O)O)OC)OC)N[C@@H](CCC3=CC=CC=C3)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50231903
Record name Moexiprilat hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Moexiprilat hydrochloride

CAS RN

82586-57-0
Record name Moexiprilat hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082586570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moexiprilat hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOEXIPRILAT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54BP281YEW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Moexiprilat hydrochloride
Reactant of Route 2
Moexiprilat hydrochloride
Reactant of Route 3
Moexiprilat hydrochloride
Reactant of Route 4
Moexiprilat hydrochloride
Reactant of Route 5
Moexiprilat hydrochloride
Reactant of Route 6
Moexiprilat hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.